3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine
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Overview
Description
3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine: is a chemical compound that features a difluoromethyl group attached to an azetidine ring, which is further connected to a methanone group bonded to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl iodide.
Attachment of the 4-Methoxyphenyl Group: This step involves coupling reactions such as Suzuki or Heck coupling to attach the 4-methoxyphenyl group to the azetidine ring.
Formation of the Methanone Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Material Science: It may be used in the development of novel materials with specific properties such as enhanced stability or reactivity.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.
Industrial Applications: It may find use in the synthesis of other complex molecules or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine ring may contribute to its binding affinity and selectivity. The 4-methoxyphenyl group can further modulate the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine: can be compared with other similar compounds such as:
(3-(Trifluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and stability.
(3-(Difluoromethyl)azetidin-1-yl)(4-hydroxyphenyl)methanone: This compound has a hydroxy group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.
(3-(Difluoromethyl)azetidin-1-yl)(4-chlorophenyl)methanone: This compound has a chloro group instead of a methoxy group, which can alter its electronic properties and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c1-17-10-4-2-8(3-5-10)12(16)15-6-9(7-15)11(13)14/h2-5,9,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUSWNZKLNXVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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